A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed Disodium (preferred); Pemetrexed (broader).
Pemetrexed disodium
CAS No.: 150399-23-8
Cat. No.: VC0000880
Molecular Formula: C20H19N5Na2O6
Molecular Weight: 471.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150399-23-8 |
---|---|
Molecular Formula | C20H19N5Na2O6 |
Molecular Weight | 471.4 g/mol |
IUPAC Name | disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
Standard InChI | InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 |
Standard InChI Key | NYDXNILOWQXUOF-GXKRWWSZSA-L |
Isomeric SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Chemical Structure and Properties
Pemetrexed disodium is a folate analog metabolic inhibitor with the chemical name L-glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, disodium salt, hemipentahydrate . The compound exists as a white to almost white solid powder and is available in injectable formulations for clinical use.
Physical and Chemical Characteristics
Table 1: Chemical and Physical Properties of Pemetrexed Disodium
Property | Specification |
---|---|
Chemical Formula | C₂₀H₁₉N₅Na₂O₆·2.5H₂O or C₂₀H₁₉N₅Na₂O₆·7H₂O |
Molecular Weight | 517.37 (hemipentahydrate) / 597.5 (heptahydrate) |
CAS Number | 357166-29-1 |
Physical Appearance | White to almost white solid |
Solubility | Soluble in water |
pH (reconstituted) | 6.6 to 7.8 |
The compound contains a pyrrolo[2,3-d]pyrimidine nucleus, which is characteristic of antifolate drugs, with a benzoyl-L-glutamic acid group that enhances its binding to folate-dependent enzymes .
Mechanism of Action
Pemetrexed disodium functions as a potent inhibitor of multiple folate-dependent enzymes that are essential for cell proliferation and DNA synthesis. This multitargeted approach distinguishes it from earlier generations of antifolates.
Enzyme Inhibition Profile
The primary mechanism of action involves the inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes play crucial roles in the de novo biosynthesis of thymidine and purine nucleotides, which are essential building blocks for DNA and RNA synthesis .
Cellular Transport and Metabolism
Pemetrexed enters cells via membrane carriers, primarily the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it undergoes polyglutamation by the enzyme folylpolyglutamate synthetase . These polyglutamated forms are retained within the cell for extended periods and display enhanced inhibitory activity against target enzymes, particularly thymidylate synthase and GARFT .
This unique combination of targeting multiple enzymes in both pyrimidine and purine synthesis pathways contributes to pemetrexed's broad spectrum of antitumor activity and potentially reduces the likelihood of resistance development .
Pharmacokinetics
General Pharmacokinetic Profile
Pemetrexed demonstrates linear pharmacokinetics, with total systemic exposure (AUC) and maximum plasma concentration (Cmax) increasing proportionally with dose . The pharmacokinetic profile is best characterized by a two-compartment model .
Table 2: Pharmacokinetic Parameters of Pemetrexed
Parameter | Value |
---|---|
Initial Distribution Half-life | 0.63 hours |
Terminal Elimination Half-life | 2.3-2.73 hours |
Geometric Mean Systemic Clearance | 2.30-2.59 L/h/m² |
Central Volume of Distribution (Vc) | 11.3 L |
Peripheral Volume of Distribution (Vp) | 5.20 L |
Distributional Clearance (Q) | 3.21 L/h |
Between-Patient Variability (CL) | 19.6% |
The pharmacokinetics show that systemic clearance is correlated with creatinine clearance, indicating that renal function significantly impacts pemetrexed elimination .
Pediatric Pharmacokinetics
Pharmacokinetic studies in pediatric patients (ages 4-18 years) have demonstrated that body surface area-adjusted clearance remains relatively constant across the dose range of 400 to 2480 mg/m² . The mean terminal elimination half-life in pediatric patients was found to be 2.3 hours (range: 1.2 to 4.0 hours) .
Clinical Applications
Dosage and Administration
Pemetrexed is typically administered as an intravenous infusion over 10 minutes, with dosing based on body surface area . The standard dose for most adult indications is 500 mg/m² every 21 days, often in combination with cisplatin (75 mg/m²) .
To reduce toxicity, supplementation with folic acid and vitamin B12 is recommended prior to and during treatment with pemetrexed . Standard supplementation includes:
-
Daily oral folic acid
-
Vitamin B12 injections every three cycles
-
Dexamethasone prophylaxis (4 mg orally twice daily the day before, day of, and day after pemetrexed administration)
Clinical Efficacy
Non-Small Cell Lung Cancer
Multiple clinical trials have demonstrated the efficacy of pemetrexed in NSCLC treatment. A phase II study of pemetrexed in combination with cisplatin as first-line therapy in patients with advanced NSCLC showed a response rate of 45% in evaluable patients . The median duration of response was reported as 6.1 months .
Single-agent activity of pemetrexed in chemotherapy-naïve NSCLC patients has also been documented, with response rates of 16-23% .
Malignant Pleural Mesothelioma
The pivotal EMPHACIS trial evaluated pemetrexed plus cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma . Results demonstrated:
Trial | Patient Population | Treatment | Response Rate | Median Survival |
---|---|---|---|---|
EMPHACIS | Malignant pleural mesothelioma | Pemetrexed + Cisplatin vs. Cisplatin | Not specified | 13.2 vs. 9.3 months |
Phase II NSCLC | Advanced NSCLC (first-line) | Pemetrexed + Cisplatin | 45% | Not specified |
N0423 | Extensive-stage SCLC | Pemetrexed + Carboplatin | 35% | 9.2-10.8 months |
Pediatric Phase I | Recurrent solid tumors | Pemetrexed (escalating doses) | Not specified | Not specified |
Pediatric Populations
System | Adverse Events |
---|---|
Hematological | Neutropenia, thrombocytopenia, anemia, pancytopenia |
Gastrointestinal | Nausea, vomiting, diarrhea, mucositis |
Dermatological | Rash, desquamation |
Hepatic | Elevated transaminases |
Constitutional | Fatigue, asthenia |
Renal | Elevation in serum creatinine |
In a phase II trial of pemetrexed with carboplatin in SCLC, grade 3 or higher hematological toxicities were observed in 46% of patients, with grade 4 toxicities in 26% of patients .
Risk Mitigation Strategies
Several strategies have been implemented to reduce pemetrexed-associated toxicities:
-
Vitamin supplementation: Routine supplementation with folic acid and vitamin B12 significantly reduces the incidence and severity of hematologic toxicities while preserving antitumor activity .
-
Dexamethasone prophylaxis: Administration of dexamethasone before, during, and after pemetrexed treatment helps reduce the incidence and severity of cutaneous reactions .
-
Monitoring: Regular assessment of complete blood counts, renal and hepatic function is recommended during therapy .
-
Dose modifications: Guidelines for dose adjustments based on toxicity and specific patient factors (e.g., renal function) have been established to optimize the therapeutic index .
Studies indicate that low folate status is associated with higher levels of toxicity in patients receiving pemetrexed therapy . Preclinical research has shown that dietary folate can reduce pemetrexed toxicity while improving its therapeutic index .
Special Populations
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume